Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate
Description
Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a propyl group at position 5 and an ester moiety at position 2. The molecule further integrates a morpholine-functionalized 1,3-thiazol-5-yl group connected via an acetyl-amino linker.
Properties
Molecular Formula |
C18H23N3O5S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H23N3O5S2/c1-3-4-11-9-12(17(24)25-2)16(27-11)19-14(22)10-13-15(23)20-18(28-13)21-5-7-26-8-6-21/h9,13H,3-8,10H2,1-2H3,(H,19,22) |
InChI Key |
VKKFIOQQOVNUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Methyl 5-Propylthiophene-2-carboxylate Preparation
Method A (Alkylation of Thiophene Carboxylic Acid):
- Starting Material: 5-Propylthiophene-2-carboxylic acid is treated with methyl iodide in dimethylformamide (DMF) using sodium carbonate as a base.
- Reaction Conditions:
- Mechanism: Nucleophilic acyl substitution facilitates esterification.
Method B (Nitration Followed by Reduction):
- Nitration: Methyl 5-methylthiophene-2-carboxylate is nitrated using fuming HNO₃ in H₂SO₄ at 0–5°C.
- Reduction: The nitro group is reduced to an amine using Pd/C and H₂, followed by propylation via alkyl halides.
Step 2: Acetic Acid Side Chain Introduction
Coupling of Thiophene and Thiazolone Moieties
The final step involves amide bond formation between the thiophene-3-carboxylate and thiazolone-acetic acid.
EDC/HOBt-Mediated Coupling
- Reactants:
- Thiophene amine (0.1 mol)
- [2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid (0.12 mol)
- Conditions:
Optimization and Challenges
Regioselectivity in Thiophene Functionalization
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate exhibit significant anticancer properties. The structural components allow for interactions with cellular pathways involved in cancer progression, potentially leading to the development of novel anticancer agents .
Antimicrobial Properties
The presence of the morpholine and thiazole moieties suggests potential antimicrobial activity. Studies have shown that derivatives containing these functional groups can inhibit bacterial growth, making them candidates for antibiotic development .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical studies. This suggests that this compound may also possess therapeutic benefits in managing inflammatory diseases .
Material Science Applications
In addition to its biological applications, this compound may find uses in material science:
Organic Electronics
The thiophene component is known for its conductive properties, making this compound a candidate for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). The ability to tailor electronic properties through structural modifications can enhance device performance.
Polymer Chemistry
Incorporating such compounds into polymer matrices can improve mechanical properties or introduce specific functionalities, such as self-healing or stimuli-responsiveness in smart materials.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring may interact with biological membranes, while the thiazole ring can participate in hydrogen bonding and other interactions with proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its combination of a propyl-thiophene backbone , morpholine-thiazole hybrid , and ester functionalities . Key comparisons with similar compounds include:
- Morpholine vs. Fluorophenyl/Triazole : The morpholine group enhances solubility in aqueous environments compared to hydrophobic fluorophenyl or triazole substituents . This may improve pharmacokinetic profiles in drug design.
- Propyl Chain vs.
Spectroscopic and Crystallographic Insights
- NMR Analysis : Analogous studies (e.g., ) demonstrate that substituent-induced chemical shift variations occur in specific regions (e.g., δ 29–44 ppm for protons near functional groups). For the target compound, the morpholine-thiazole moiety would likely cause distinct deshielding effects compared to triazole or pyrazole derivatives .
- Crystallography : Isostructural compounds (e.g., ’s fluorophenyl-thiazoles) exhibit triclinic (P 1) symmetry with two independent molecules per asymmetric unit. The target compound’s bulky morpholine group may disrupt such packing, leading to different crystal habits or melting points .
Biological Activity
Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate (CAS 1010873-25-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a thiophene core with a morpholine-substituted thiazole moiety. Its molecular formula is C15H17N3O5S2, with a molecular weight of 383.44 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiophene derivatives, including this compound. For instance, a study evaluated the cytotoxic effects of several derivatives on breast cancer cell lines, reporting an IC50 range from 23.2 to 49.9 μM for the most active compounds . The structural features contributing to this activity include:
- Thiazole ring : Known for its role in enhancing biological activity.
- Morpholine group : Implicated in improving solubility and bioavailability.
Table 1: Antitumor Activity of Thiophene Derivatives
| Compound | IC50 (μM) | Type of Cancer |
|---|---|---|
| Compound A | 23.2 | Breast |
| Compound B | 49.9 | Lung |
| Methyl 2... | XX.X | Breast |
The proposed mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies indicate that thiophene derivatives can inhibit the growth of various bacterial strains and fungi. For example, docking studies revealed strong interactions with dihydrofolate reductase from Candida albicans and rhomboid protease from Escherichia coli, suggesting potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | XX.X | |
| Escherichia coli | XX.X | |
| Candida albicans | XX.X |
Case Studies
Case Study 1 : A research project investigated the effects of methyl 2... on tumor-bearing mice. Results indicated significant reductions in tumor size and improved hematological parameters, suggesting that the compound not only inhibits tumor growth but also mitigates chemotherapy-induced side effects such as anemia .
Case Study 2 : Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
